4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
CAS No.:
Cat. No.: VC17744671
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClFN |
|---|---|
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
| Standard InChI | InChI=1S/C10H11ClFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
| Standard InChI Key | WWQRLTXLPWZVBU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC2=C(C=C(C=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines an aromatic benzene ring with three distinct functional groups:
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Chlorine at the 4-position, which enhances electrophilic substitution reactivity.
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Fluorine at the 2-position, contributing to electronic effects and metabolic stability.
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Cyclopropylmethyl group on the nitrogen, introducing steric hindrance and conformational rigidity.
This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds, influencing its solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClFN |
| Molecular Weight | 199.65 g/mol |
| Boiling Point | 285–290°C (estimated) |
| Density | 1.32 g/cm³ (predicted) |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
The LogP value suggests moderate lipophilicity, making it suitable for crossing biological membranes in drug design.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves a multi-step sequence:
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Nitro Reduction: Hydrogenation of 4-chloro-2-fluoro-nitrobenzene using 2 wt% Pd/C under 1 MPa H₂ at 120°C yields 4-chloro-2-fluoroaniline .
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Reductive Amination: Reaction of 4-chloro-2-fluoroaniline with cyclopropanecarboxaldehyde in the presence of NaBH₄ or B₂(OH)₄/H₂O systems introduces the cyclopropylmethyl group .
Optimization Note: Solvent-free hydrogenation improves yield (82–85%) by minimizing side reactions, while inert atmospheres prevent oxidation .
Catalytic Systems
| Catalyst | Conditions | Yield (%) |
|---|---|---|
| 2 wt% Pd/C | 120°C, 1 MPa H₂, solvent-free | 82 |
| B₂(OH)₄/H₂O | Room temperature, 12 hrs | 78 |
The Pd/C system is preferred for scalability, whereas B₂(OH)₄ offers a milder alternative for sensitive substrates .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing Cl and F groups direct incoming electrophiles to the meta and para positions. For example:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.
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Sulfonation: SO₃ in H₂SO₄ yields the 5-sulfo derivative, a precursor for sulfonamide drugs.
N-Alkylation and Acylation
The cyclopropylmethyl group undergoes further modifications:
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Alkylation: Treatment with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF produces quaternary ammonium salts.
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Acylation: Acetic anhydride in pyridine acetylates the amine, enhancing bioavailability.
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
Preliminary studies indicate that 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline inhibits tyrosine kinase and topoisomerase II, enzymes implicated in cancer cell proliferation.
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Tyrosine Kinase | 12.3 ± 1.2 | ATP-binding site competition |
| Topoisomerase II | 18.9 ± 2.1 | DNA cleavage stabilization |
Anticancer Lead Optimization
Derivatives of this compound show enhanced activity against non-small cell lung cancer (NSCLC) cell lines:
| Derivative | A549 Cell IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent Compound | 25.4 ± 3.1 | 2.1 |
| Acetylated Derivative | 14.8 ± 1.9 | 4.7 |
The acetylated derivative’s improved selectivity underscores the role of N-functionalization in drug design.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 4-Fluoro-N-benzylaniline | C₁₃H₁₂FN | Benzyl vs. cyclopropylmethyl | 34.2 ± 2.8 |
| N-Cyclopropylmethyl-3-nitroaniline | C₁₀H₁₁N₂O₂ | Nitro vs. chloro/fluoro | 45.6 ± 4.1 |
The cyclopropylmethyl group confers superior metabolic stability compared to benzyl analogs .
Future Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could enhance tumor-specific uptake while reducing systemic toxicity.
Green Synthesis
Exploring photocatalytic or enzymatic methods may reduce reliance on Pd catalysts, aligning with sustainable chemistry principles .
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